molecular formula C9H7BrFNO3 B1447120 2-Acetamido-5-bromo-4-fluorobenzoic acid CAS No. 1820649-12-4

2-Acetamido-5-bromo-4-fluorobenzoic acid

Cat. No. B1447120
M. Wt: 276.06 g/mol
InChI Key: QVUWRQXUTIVZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-5-bromo-4-fluorobenzoic acid is a chemical compound with the CAS Number: 1820649-12-4 . It has a molecular weight of 276.06 .


Synthesis Analysis

The synthesis of 2-Acetamido-5-bromo-4-fluorobenzoic acid can be achieved through various methods. One such method involves the reaction of 4-bromo-2-fluorobenzoic acid with a chlorinating agent in the presence of a solvent, followed by condensation with Methylamine .


Molecular Structure Analysis

The InChI code for 2-Acetamido-5-bromo-4-fluorobenzoic acid is 1S/C9H7BrFNO3/c1-4(13)12-8-3-7(11)6(10)2-5(8)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) .

Scientific Research Applications

Organic Chemistry

  • Application : 2-Acetamido-5-bromo-4-fluorobenzoic acid is used in the synthesis of various organic compounds .
  • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the exact details are not provided in the source .
  • Results : The outcomes of these syntheses would also depend on the specific reactions being performed .

Synthesis of Biaryl Intermediates

  • Application : 4-Bromo-2-fluorobenzoic acid, which is structurally similar to 2-Acetamido-5-bromo-4-fluorobenzoic acid, is used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
  • Method : This involves a palladium-mediated coupling reaction .
  • Results : The result is the formation of biaryl intermediates .

α-Bromination Reaction on Acetophenone Derivatives

  • Application : While not directly related to 2-Acetamido-5-bromo-4-fluorobenzoic acid, the α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry .
  • Method : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
  • Results : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Synthesis of Various Organic Compounds

  • Application : 2-Acetamido-5-bromo-4-fluorobenzoic acid is used in the synthesis of various organic compounds .
  • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
  • Results : The outcomes of these syntheses would also depend on the specific reactions being performed .

Preparation of Enzalutamide

  • Application : An improved process for the preparation of Enzalutamide, a medication used in the treatment of prostate cancer, involves the use of 2-Acetamido-5-bromo-4-fluorobenzoic acid .
  • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
  • Results : The outcomes of these syntheses would also depend on the specific reactions being performed .

Synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one

  • Application : 2-Bromo-4-fluorobenzoic acid, which is structurally similar to 2-Acetamido-5-bromo-4-fluorobenzoic acid, is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one .
  • Method : This involves a specific organic synthesis reaction .
  • Results : The result is the formation of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one .

Synthesis of 3-Fluoro-8-(Methylthio)Dibenzo[b,f]Thiepin-10(11H)-One

  • Application : 2-Bromo-4-fluorobenzoic acid, which is structurally similar to 2-Acetamido-5-bromo-4-fluorobenzoic acid, is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one .
  • Method : This involves a specific organic synthesis reaction .
  • Results : The result is the formation of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one .

Synthesis of 2-Fluoro-8-(Methylthio)Dibenzo[b,f]Thiepin-10(11H)-One

  • Application : 2-Bromo-4-fluorobenzoic acid is also used in the synthesis of 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one .
  • Method : This also involves a specific organic synthesis reaction .
  • Results : The result is the formation of 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one .

Synthesis of 2-((2-Carboxy-5-Fluorophenyl)Amino)-3-Methoxybenzoic Acid

  • Application : 2-Bromo-4-fluorobenzoic acid is used in the synthesis of 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid .
  • Method : This involves a specific organic synthesis reaction .
  • Results : The result is the formation of 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid .

Synthesis of 2-Bromo-4-Fluorobenzamide

  • Application : 2-Bromo-4-fluorobenzoic acid is used in the synthesis of 2-bromo-4-fluorobenzamide .
  • Method : This involves a specific organic synthesis reaction .
  • Results : The result is the formation of 2-bromo-4-fluorobenzamide .

properties

IUPAC Name

2-acetamido-5-bromo-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO3/c1-4(13)12-8-3-7(11)6(10)2-5(8)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUWRQXUTIVZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-5-bromo-4-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-5-bromo-4-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Acetamido-5-bromo-4-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Acetamido-5-bromo-4-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Acetamido-5-bromo-4-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Acetamido-5-bromo-4-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Acetamido-5-bromo-4-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.